molecular formula C19H13N3O3S B6119573 1-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-3-(FURAN-2-CARBONYL)THIOUREA

1-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-3-(FURAN-2-CARBONYL)THIOUREA

Cat. No.: B6119573
M. Wt: 363.4 g/mol
InChI Key: FZIYTPLLZHJLTR-UHFFFAOYSA-N
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Description

1-[4-(1,3-Benzoxazol-2-yl)phenyl]-3-(furan-2-carbonyl)thiourea is a heterocyclic compound that combines the structural features of benzoxazole, phenyl, furan, and thiourea

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(furan-2-carbonyl)thiourea typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-Benzoxazol-2-yl)phenyl]-3-(furan-2-carbonyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(furan-2-carbonyl)thiourea involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    1-[4-(1,3-Benzoxazol-2-yl)phenyl]-3-(furan-2-carbonyl)urea: Similar structure but with a urea moiety instead of thiourea.

    1-[4-(1,3-Benzoxazol-2-yl)phenyl]-3-(furan-2-carbonyl)thioamide: Similar structure but with a thioamide moiety instead of thiourea.

Uniqueness

1-[4-(1,3-Benzoxazol-2-yl)phenyl]-3-(furan-2-carbonyl)thiourea is unique due to its combination of benzoxazole, phenyl, furan, and thiourea moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3S/c23-17(16-6-3-11-24-16)22-19(26)20-13-9-7-12(8-10-13)18-21-14-4-1-2-5-15(14)25-18/h1-11H,(H2,20,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIYTPLLZHJLTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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